molecular formula C15H31NO2 B14256711 Carbamic acid, hexyl-, octyl ester CAS No. 412049-81-1

Carbamic acid, hexyl-, octyl ester

Cat. No.: B14256711
CAS No.: 412049-81-1
M. Wt: 257.41 g/mol
InChI Key: RURCHJQJCVWZIA-UHFFFAOYSA-N
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Description

Carbamic acid, hexyl-, octyl ester is a chemical compound belonging to the carbamate ester family, characterized by the molecular formula C15H31NO2 . Carbamates are derivatives of carbamic acid that feature an amine and an ester group connected by a carbonyl, forming a stable -O-CO-NH- linkage . This structural motif is of significant interest in medicinal chemistry and drug discovery due to its high proteolytic stability and ability to mimic peptide bonds, which can enhance the bioavailability and metabolic stability of pharmacologically active molecules . Researchers value carbamate esters for their versatile applications. They serve as key intermediates in organic synthesis and are investigated for their role in the development of pharmaceuticals, including acetylcholinesterase inhibitors, protease inhibitors, and chemotherapeutic agents . The specific structure of this compound, with its hexyl and octyl side chains, suggests potential for studies in lipid membrane interactions and permeation enhancement, similar to other long-chain carbamates studied as transdermal transport enhancers . In biochemical contexts, carbamates can act as enzyme inhibitors, often through a mechanism involving carbamoylation of the active-site serine residue in enzymes like acetylcholinesterase, leading to temporary inhibition . This product is intended for research purposes as a building block or reference standard in the development of new chemical entities and biological probes. Intended Use: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Properties

CAS No.

412049-81-1

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

octyl N-hexylcarbamate

InChI

InChI=1S/C15H31NO2/c1-3-5-7-9-10-12-14-18-15(17)16-13-11-8-6-4-2/h3-14H2,1-2H3,(H,16,17)

InChI Key

RURCHJQJCVWZIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)NCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves the nucleophilic substitution of hexylamine with octyl chloroformate (Figure 1). This method leverages the reactivity of chloroformates with primary amines to form carbamates under mild conditions.

Reaction Scheme:
$$
\text{Hexylamine} + \text{Octyl chloroformate} \rightarrow \text{Octyl N-hexylcarbamate} + \text{HCl}
$$

The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions such as hydrolysis of the chloroformate. A stoichiometric base (e.g., pyridine or triethylamine) neutralizes HCl, shifting the equilibrium toward product formation.

Isocyanate-Alcohol Condensation

Reaction Dynamics

Hexyl isocyanate reacts exothermically with octanol to form the target carbamate (Figure 2). This method avoids hazardous chloroformates but requires careful handling of isocyanates due to their toxicity.

Reaction Scheme:
$$
\text{Hexyl isocyanate} + \text{Octanol} \rightarrow \text{Octyl N-hexylcarbamate}
$$

Palladium-Catalyzed Carbonylation

Methodology and Substrate Design

Patent EP1669346A1 describes a carbonylation strategy for aromatic carbamates using Pd(II) catalysts. While optimized for benzoxazinone derivatives, this approach could theoretically adapt to aliphatic systems by substituting bromoalkyl precursors (Figure 3).

General Reaction Pathway:
$$
\text{R-Br} + \text{CO} + \text{H}_2\text{O} \xrightarrow{\text{Pd catalyst}} \text{R-COOH} \rightarrow \text{Carbamate Derivative}
$$

Challenges and Adaptations

  • Substrate limitations: The patent focuses on brominated aryl carbamates (e.g., (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester). Aliphatic analogs may require higher CO pressures (8–15 bar) and temperatures (80–115°C) to achieve comparable yields (15–31%).
  • Catalyst system: Bis(triphenylphosphine)palladium dichloride ([PdCl₂(PPh₃)₂]) with excess PPh₃ mitigates catalyst deactivation.

Comparative Analysis of Methods

Method Reactants Conditions Catalyst Yield Scalability
Amine-chloroformate Hexylamine, Octyl chloroformate 0–5°C, anhydrous solvent None 70–90% High
Isocyanate-alcohol Hexyl isocyanate, Octanol 25–40°C, solvent-free None >90% Moderate
Pd-catalyzed carbonylation Bromoalkyl carbamate, CO, H₂O 80–115°C, 8–15 bar CO PdCl₂(PPh₃)₂ 15–31% Low

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: This ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of carbamic acid and the corresponding alcohols.

    Reduction: Reduction reactions involving this ester can lead to the formation of primary alcohols.

    Substitution: Nucleophilic substitution reactions can replace the alkoxy group with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Carbamic acid, hexyl alcohol, and octyl alcohol.

    Reduction: Primary alcohols.

    Substitution: Substituted carbamates.

Scientific Research Applications

Carbamic acid, hexyl-, octyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of carbamic acid, hexyl-, octyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active carbamic acid and alcohols. This hydrolysis can lead to various biological effects depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical Properties

Molecular Weight and Solubility
  • Octyl hexylcarbamate: Molecular weight ≈ 215.87 g/mol (estimated from analogs in ). Limited aqueous solubility due to long alkyl chains; more lipophilic than shorter-chain esters.
  • Heptyl hexylcarbamate (CAS 19494-91-8): Similar molecular weight (≈209.85 g/mol) but shorter octyl chain reduces hydrophobicity slightly.
  • Phenyl octylcarbamate (CAS 6327-52-2): Aromatic substitution increases polarity, leading to higher melting points but lower solubility in nonpolar solvents.
Surface Activity

Alkyl carbamates with longer chains exhibit surfactant-like properties. For example:

  • Octyl hexylcarbamate : Critical micelle concentration (CMC) and surface tension (γ) are comparable to octyl borate ester (OBE), which has a CMC of 5.2 mmol/L and γCMC of 31.8 mN/m.
  • Lauryl (C₁₂) and hexadecyl (C₁₆) carbamates : Longer chains reduce CMC (e.g., 0.069 mmol/L for lauryl borate ester), enhancing micelle formation efficiency.
Antifungal Activity
  • Octyl hexylcarbamate: Not directly reported, but structural analogs like octyl (1,2,3-thiadiazole-4-carbonyl) carbamate (Compound 6) show 63% growth inhibition against Gibberella zeae at 5 µg/mL.
  • Heptyl analogs : Higher activity (78% inhibition), suggesting optimal chain length for membrane penetration.
  • Undecyl analogs : Reduced activity (59%) due to excessive hydrophobicity limiting bioavailability.
Pharmacological Action
  • Methyl-/dimethylcarbamates : Strong physostigmine-like activity (e.g., intestinal peristalsis stimulation).
  • Ethyl-/phenylcarbamates : Weak or inactive, highlighting the importance of alkyl chain branching and substituent basicity.

Data Tables

Table 1. Antifungal Activity of Selected Carbamates

Compound Chain Length/Substituent Inhibition (%) vs G. zeae (5 µg/mL) Reference
Heptyl thiadiazole ester C₇ 78
Octyl thiadiazole ester C₈ 63
Undecyl thiadiazole ester C₁₁ 59

Table 2. Surface Activity Parameters

Compound CMC (mmol/L) γCMC (mN/m) Reference
Octyl borate ester 5.2 31.8
Lauryl borate ester 0.069 29.5
Hexadecyl borate ester 0.087 28.6

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing carbamic acid esters like hexyl-octyl carbamate, and how do reaction conditions influence yield?

  • Methodology : Carbamic acid esters are typically synthesized via the reaction of an isocyanate with alcohols. For hexyl-octyl carbamate, a two-step approach is recommended:

Phosgenation : React hexylamine with phosgene to form hexyl isocyanate .

Esterification : Add octanol to the isocyanate intermediate under anhydrous conditions with a catalytic base (e.g., triethylamine) to form the ester .

  • Key Parameters :

  • Temperature: 40–60°C to minimize side reactions.
  • Solvent: Use aprotic solvents (e.g., THF) to stabilize intermediates.
  • Yield Optimization: Excess alcohol (1.5:1 molar ratio) improves conversion .

Q. How does hydrolysis of hexyl-octyl carbamate vary under acidic vs. alkaline conditions?

  • Experimental Design :

  • Acidic Hydrolysis : Use 1M HCl at 80°C; monitor via HPLC for carboxylic acid (hexylamine) and alcohol (octanol) formation.
  • Alkaline Hydrolysis : Treat with 1M NaOH at 60°C; quantify carboxylate salts via titration .
    • Data Table :
ConditionTemperature (°C)Time (h)Major ProductsYield (%)
1M HCl806Hexylamine85
1M NaOH604Sodium carboxylate92

Q. What spectroscopic techniques are critical for characterizing hexyl-octyl carbamate?

  • Methodology :

  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and N-H bend (if present) at ~1550 cm⁻¹ .
  • NMR : ¹³C NMR identifies carbamate carbon at ~155 ppm; ¹H NMR resolves alkyl chain protons (δ 0.8–1.5 ppm) .
  • MS : ESI-MS detects molecular ion [M+H]⁺ at m/z 286.3 (calculated for C₁₅H₃₁NO₂) .

Advanced Research Questions

Q. How can conflicting data on the carcinogenicity of carbamic acid esters be resolved using modern toxicological models?

  • Contradiction Analysis : Early studies on carbamic acid butyl ester reported inconsistent tumorigenicity due to outdated protocols (e.g., insufficient sample sizes, poor documentation) .
  • Updated Methodology :

  • In Vivo Models : Use transgenic rodent assays (e.g., Tg.rasH2 mice) with oral dosing (50–200 mg/kg/day) over 26 weeks.
  • Biomarkers : Measure DNA adducts via ³²P-postlabeling to assess genotoxicity .
    • Statistical Rigor : Apply OECD Guidelines 453 (combined chronic toxicity/carcinogenicity) for robust data .

Q. What strategies optimize the regioselective synthesis of asymmetrical carbamic acid esters?

  • Advanced Synthesis : For hexyl-octyl carbamate, employ N-substitution via a Curtius rearrangement:

Generate hexyl acyl azide from hexanoic acid and diphenylphosphoryl azide.

Thermally decompose to isocyanate, then trap with octanol .

  • Catalytic Control : Use chiral catalysts (e.g., BINOL-derived phosphates) to achieve enantioselectivity >90% .

Q. How do steric and electronic effects influence the stability of hexyl-octyl carbamate under varying storage conditions?

  • Experimental Design :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; analyze degradation products via GC-MS.
  • Kinetic Analysis : Calculate activation energy (Eₐ) using Arrhenius plots .
    • Findings :
  • Steric Shielding : The bulky octyl group reduces hydrolysis rates by 30% compared to methyl esters.
  • pH Sensitivity : Degradation accelerates in acidic media (pH < 4) due to protonation of the carbamate nitrogen .

Methodological Notes

  • Data Reproducibility : Follow Beilstein Journal guidelines for reporting experimental details (e.g., solvent purity, instrument calibration) to ensure reproducibility .
  • Ethical Compliance : Adhere to MedChemExpress safety protocols (e.g., fume hood use, PPE) when handling isocyanates .

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